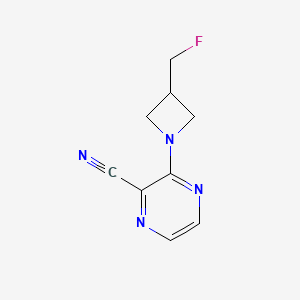

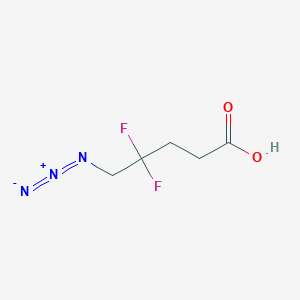

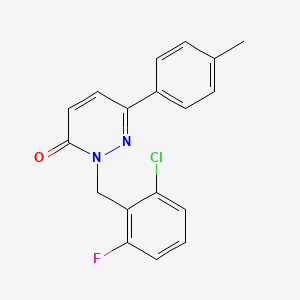

![molecular formula C10H17ClN2O B2493957 1-(3-氨基-1-双环[1.1.1]戊基)哌啶-2-酮;盐酸盐 CAS No. 2287312-05-2](/img/structure/B2493957.png)

1-(3-氨基-1-双环[1.1.1]戊基)哌啶-2-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of bicyclic and piperidine derivatives often involves intricate synthetic pathways. One notable method for synthesizing chiral bicyclic piperidine derivatives is the diastereoselective ring expansion of the azabicyclo[3.3.0]octane system, leading to high diastereoselectivity and further modification into α-amino ketones and 3-hydroxypiperidines through Grignard addition or reduction processes (Wilken et al., 1997). Additionally, aminoalkylation of [1.1.1]propellane has been shown to directly access high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating a mild reaction condition that tolerates various functional groups, which is crucial for incorporating pharmaceutically relevant amines (Hughes et al., 2019).

Molecular Structure Analysis The molecular structure of such compounds often requires detailed analysis through techniques like crystal structure analysis, which provides insights into the configuration and conformation of the molecules. For instance, the heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one was characterized by IR, 1H NMR, and single-crystal X-ray diffraction, showcasing the importance of structural analysis in understanding the chemical and biological properties of such compounds (Lv et al., 2019).

Chemical Reactions and Properties The chemical reactivity and properties of bicyclic piperidines and related compounds are diverse. Synthesis pathways often involve reactions like oxidative decarboxylation, beta-iodination of amino acids, or multi-step syntheses involving cyclocondensation reactions, showcasing the compounds' versatile reactivity (Boto et al., 2001).

Physical Properties Analysis The physical properties of such compounds, including solubility, melting points, and crystalline structures, are crucial for their application in medicinal chemistry. For example, the study on the synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes highlights the importance of diastereoselective asymmetric enolate functionalization in obtaining compounds with specific physical properties suitable for pharmaceutical applications (Wong et al., 2019).

Chemical Properties Analysis The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modifications, are key aspects of research. The generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines as potential substance P antagonists through cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives followed by reductive opening of the lactone-bridged adducts is an example of exploring the chemical properties for therapeutic purposes (Wu et al., 2000).

科学研究应用

合成和化学性质

双环化合物的开发:已经开发了[1.1.1]丙烷胺烷基化的方法,可以直接从[1.1.1]丙烷合成3-烷基双环[1.1.1]戊烷-1-胺。这种方法容忍各种官能团,并将药用相关的胺并入双环[1.1.1]戊烷骨架中,突显了其在简化重要的双环[1.1.1]戊烷-1-胺构建块合成中的实用性 (Hughes et al., 2019)。

双环[1.1.1]戊烷-1-胺的合成:探索了一种从1-叠氮-3-碘双环[1.1.1]戊烷合成双环[1.1.1]戊烷-1-胺的新途径。这种方法提供了一种灵活且可扩展的替代方案,用于合成这种胺,这是药物化学中重要的基团 (Goh et al., 2014)。

探索3-羟基哌啶的合成:从β-氨基醇合成了新的手性双环3-羟基哌啶。这项研究展示了高对映选择性的环扩张,以获得手性哌啶衍生物,显示了在合成复杂双环结构中的潜力 (Wilken et al., 1997)。

制药研究和生物同位素发展

丙磷胆碱共轭在丙型肝炎抑制剂中的应用:在一项用于寻找丙型肝炎病毒抑制剂的研究中,引入了双环[1.1.1]戊烷以提高代谢稳定性。这项研究揭示了一条意外的体内共轭途径,突显了类似1-(3-氨基-1-双环[1.1.1]戊基)哌啶-2-酮盐酸盐这样的双环基团在药物代谢中的潜在作用 (Zhuo et al., 2016)。

在合成抗癌剂中的应用:合成了1-((2S,3S)-2-(苄氧基)戊-3-基)-4-(4-(4-(4-羟基苯基)哌嗪-1-基)苯基)-1H-1,2,4-三唑-5(4H)-酮并对其在骨癌细胞系中的评估展示了双环化合物在开发新的抗癌剂中的潜力 (Lv et al., 2019)。

光化学和催化转化

光化学转化为双环[3.1.1]庚烷-1-胺:一项研究报告了通过光化学,将双环[1.1.1]戊烷-1-胺转化为双环[3.1.1]庚烷-1-胺的方法,通过中间亚胺双自由基的光化学形式(4 + 2)-环加成。这种方法代表了将双环[1.1.1]戊烷骨架转化为复杂的一次胺构建块的新方法 (Harmata et al., 2021)。

SiO2催化剂上的蒸汽相合成:研究了通过SiO2等氧化物催化剂进行5-氨基-1-戊醇的蒸汽相脱水以产生哌啶的方法,显示了使用硅基催化剂合成哌啶衍生物的潜力,其中可能包括类似1-(3-氨基-1-双环[1.1.1]戊基)哌啶-2-酮盐酸盐的化合物 (Tsuchiya et al., 2018)。

属性

IUPAC Name |

1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;/h1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBFIRIVSZZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

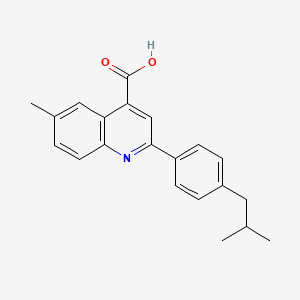

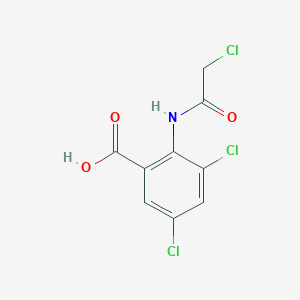

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)

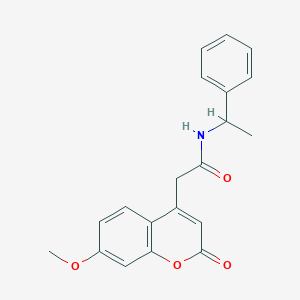

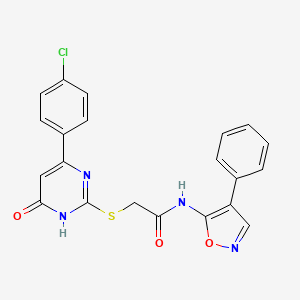

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)

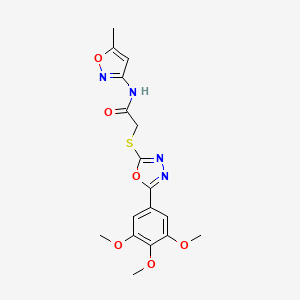

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

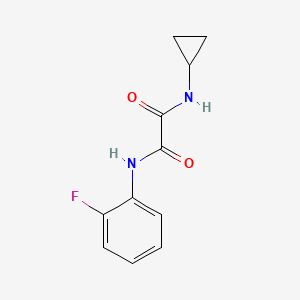

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)